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Compound of Interest

Compound Name: 3-Hydroxybutanamide

Cat. No.: B1209564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel

N-hydroxybutanamide derivatives. The following sections detail their inhibitory activity against

matrix metalloproteinases (MMPs), cytotoxic effects on various cell lines, and the experimental

protocols utilized for these evaluations.

Data Presentation: Inhibitory Activity and
Cytotoxicity
The biological activity of synthesized N-hydroxybutanamide derivatives was evaluated based

on their ability to inhibit MMPs and their cytotoxicity against cancerous and non-cancerous cell

lines. The quantitative data are summarized in the tables below.

Table 1: MMP Inhibitory Activity of N-Hydroxybutanamide Derivatives[1]
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Compound R Group
MMP-2 IC₅₀
(µM)

MMP-3 IC₅₀
(µM)

MMP-9 IC₅₀
(µM)

MMP-14
IC₅₀ (µM)

1

2-

nitrobenzohy

drazide

>10 >10 >10 >10

2

3-

nitrobenzohy

drazide

>10 >10 >10 >10

3

4-

nitrobenzohy

drazide

>10 >10 >10 >10

4 4-iodoaniline 1.5 ± 0.2 ~10 1.0 ± 0.1 1.2 ± 0.1

5

2-

methoxybenz

ohydrazide

>10 >10 >10 >10

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme

activity. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity (IC₅₀, µM) of N-Hydroxybutanamide Derivatives after 72h Exposure[1]

Compoun
d

A-172
(Glioma)

U-251 MG
(Glioma)

HeLa
(Cervical
Cancer)

HepG2
(Liver
Cancer)

FetMSC
(Non-
cancerou
s)

Vero
(Non-
cancerou
s)

1 >100 >100 >100 >100 >100 >100

2 >100 >100 85.3 ± 7.1 92.4 ± 8.3 >100 >100

3 >100 >100 75.1 ± 6.8 88.2 ± 7.9 >100 >100

4 80.6 ± 7.5 95.2 ± 8.1 >100 >100 >100 >100

5 >100 >100 60.3 ± 5.4 72.8 ± 6.5 >100 >100
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IC₅₀ values represent the concentration of the compound required to reduce cell viability by

50%. Data are presented as mean ± standard deviation.

Structure-Activity Relationship Insights
The SAR studies reveal key structural features influencing the biological activity of these N-

hydroxybutanamide analogs:

MMP Inhibition: Compounds with a diacylated hydrazine fragment (1, 2, 3, and 5) showed no

significant inhibition of MMP-2, MMP-3, MMP-9, or MMP-14 at concentrations up to 10 µM.

[1] In contrast, the iodoaniline derivative (4) demonstrated potent inhibition of MMP-2, MMP-

9, and MMP-14, with IC₅₀ values in the low micromolar range.[1][2] This suggests that the

nature of the substituent on the N-phenyl ring is critical for MMP inhibitory activity.

Cytotoxicity: All synthesized compounds exhibited low toxicity towards the tested carcinoma

cell lines (HeLa and HepG2) and were even less toxic to non-cancerous cell lines (FetMSC

and Vero).[1][2] The iodoaniline derivative (4) showed slight toxicity against glioma cell lines

A-172 and U-251 MG.[1][2] Among the benzohydrazide derivatives, those with a meta- or

para-nitro group (2 and 3) were more toxic to carcinoma cells than the ortho-nitro analog (1).

[1] Substitution of the nitro group with a methoxy group at the ortho position (5) resulted in

higher toxicity to carcinoma cells compared to the nitro-substituted analogs.[1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of N-Hydroxybutanamide Derivatives
The synthesis of the N-hydroxybutanamide derivatives was achieved through a two-step

process:

Formation of N-substituted succinimides: The initial amines or carboxylic acid hydrazides

were acylated with succinic acid anhydride. This was followed by an imidization reaction in

the presence of polyphosphate ester (PPE) in chloroform. Both steps were carried out in a

one-pot manner.
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Ring opening of succinimides: The resulting N-substituted succinimides were treated with an

aqueous solution of hydroxylamine in the presence of methanol (10%) at room temperature

for no longer than one hour to yield the final N-hydroxybutanamide derivatives.[1]

MMP Inhibitory Activity Assay
The inhibitory activity of the compounds against MMP-2, MMP-3, MMP-9, and MMP-14 was

determined using a fluorometric assay. The assay buffer consisted of 50 mM Tris-HCl (pH 7.5),

150 mM NaCl, 5 mM CaCl₂, and 0.05% Brij-35. The enzymes were pre-incubated with the test

compounds at various concentrations for 30 minutes at 37°C. The reaction was initiated by

adding a fluorogenic substrate, and the fluorescence was measured over time using a plate

reader. The IC₅₀ values were calculated from the dose-response curves.

Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay. The cell lines (A-172, U-251 MG, HeLa, HepG2,

FetMSC, and Vero) were seeded in 96-well plates and incubated for 24 hours. The cells were

then treated with various concentrations of the test compounds for 72 hours. After the

incubation period, the MTT reagent was added, and the plates were incubated for another 4

hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was

measured at 570 nm. The IC₅₀ values were determined from the dose-response curves.

Visualizations
Synthetic Pathway of N-Hydroxybutanamide Derivatives
The following diagram illustrates the general synthetic scheme for the preparation of the N-

hydroxybutanamide analogs.

Caption: Synthetic route for N-hydroxybutanamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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